Fmoc-D-Dbu(Boc)-OH

Description

Contextual Significance in Contemporary Peptide Chemistry

The significance of Fmoc-D-Dbu(Boc)-OH in modern chemistry is intrinsically linked to the synthesis of peptides with non-natural or modified structures. chemimpex.com The incorporation of the D-2,4-diaminobutyric acid (D-Dbu) core, a non-proteinogenic amino acid, allows chemists to create peptide analogues with unique three-dimensional structures and enhanced properties. sigmaaldrich.com These modifications are often pursued to improve the stability of peptides against enzymatic degradation, a common challenge in the development of peptide-based therapeutics.

The use of this building block is central to research in drug development, where modifying peptide structures is a key strategy for creating novel therapeutics aimed at specific biological targets. chemimpex.comchemimpex.comchemimpex.com Its application facilitates the construction of complex peptide chains, enabling the exploration of new drug candidates. chemimpex.com Furthermore, the unique structure of this compound makes it a valuable tool in bioconjugation, where peptides are attached to other molecules to enhance drug delivery or efficacy. chemimpex.comchemimpex.com

Fundamental Role as a Specialized Amino Acid Building Block

This compound functions as a specialized building block, primarily within the framework of Solid-Phase Peptide Synthesis (SPPS). chemimpex.com SPPS is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a predefined sequence while the growing peptide chain is anchored to a solid support. americanpeptidesociety.org

In this process, this compound is used like any other protected amino acid. Its carboxylic acid group is activated and then coupled to the free amino group of the resin-bound peptide chain. The D-configuration of the α-carbon is a critical structural feature that influences the resulting peptide's stereochemistry and, consequently, its biological activity. The presence of the diaminobutyric acid backbone introduces a side chain with a protected primary amine, offering a site for further chemical modification if desired. peptide.com This versatility allows for the synthesis of peptides with branched structures or for the attachment of labels and other functional moieties. peptide.com

Overview of Protecting Group Utility within this compound Structure

The utility of this compound is critically dependent on its two protecting groups, Fmoc and Boc, which prevent unwanted side reactions during synthesis. bzchemicals.com This dual-protection scheme is a classic example of an "orthogonal" strategy, where each protecting group can be removed under distinct chemical conditions without affecting the other. total-synthesis.comorganic-chemistry.org

The Fmoc (9-Fluorenylmethyloxycarbonyl) Group : This group protects the α-amino group of the D-Dbu core. The Fmoc group is base-labile, meaning it is stable under the acidic conditions used to remove the Boc group but can be selectively cleaved using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org This deprotection step exposes the α-amino group, allowing the next protected amino acid in the sequence to be coupled. chempep.com The fluorenyl portion of the Fmoc group has a strong UV absorbance, which is a practical advantage in automated peptide synthesizers as it allows for real-time monitoring of the deprotection step. nih.gov

The Boc (tert-butyloxycarbonyl) Group : This group protects the γ-amino group on the side chain of the D-Dbu moiety. In contrast to the Fmoc group, the Boc group is acid-labile. americanpeptidesociety.org It is stable to the basic conditions used for Fmoc removal but can be cleaved using strong acids, such as trifluoroacetic acid (TFA). wikipedia.org This cleavage is typically performed at the end of the synthesis, along with the cleavage of the peptide from the solid resin support. peptide.com This orthogonal stability ensures that the side-chain amine remains protected throughout the chain elongation process, preventing it from interfering with the peptide bond formation.

The combination of a base-labile N-α protector (Fmoc) and an acid-labile side-chain protector (Boc) is a foundational strategy in Fmoc-based SPPS, enabling the precise and controlled synthesis of complex peptides. bzchemicals.comnih.gov

Compound Name Reference Table

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| This compound | N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-(tert-butyloxycarbonyl)-D-2,4-diaminobutyric acid |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Boc | tert-butyloxycarbonyl |

| D-Dbu | D-2,4-diaminobutyric acid |

| TFA | Trifluoroacetic acid |

| DMF | N,N-dimethylformamide |

| Dab | Diaminobutyric acid (used synonymously with Dbu) |

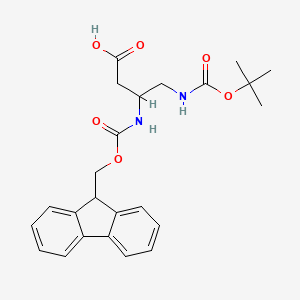

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-15(12-21(27)28)26-23(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNBFIUWYNXGCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc D Dbu Boc Oh Incorporation into Peptides

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis provides a robust and efficient framework for the assembly of peptides containing Fmoc-D-Dbu(Boc)-OH. The core principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com This approach simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps. peptide.com

Integration within Fluorenylmethoxycarbonyl (Fmoc)/tert-Butyl (tBu) Orthogonal Protection Schemes

The Fmoc/tBu strategy is the most widely used orthogonal protection scheme in modern SPPS and is particularly well-suited for the incorporation of this compound. iris-biotech.decsic.es This strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile groups, such as tert-butyl (tBu), for the permanent protection of reactive side chains. csic.espeptide.com

In the case of this compound, the α-amino group is protected by Fmoc, while the side-chain amino group of the diaminobutyric acid (Dbu) residue is protected by a tert-butoxycarbonyl (Boc) group. chemimpex.com This protection scheme is orthogonal because the Fmoc group can be selectively removed with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), without affecting the acid-labile Boc group on the side chain or the bond linking the peptide to the resin. peptide.compublish.csiro.au Conversely, the Boc group, along with other tBu-based side-chain protecting groups and the resin linkage, is cleaved simultaneously at the end of the synthesis using a strong acid, most commonly trifluoroacetic acid (TFA). csic.espublish.csiro.au

This orthogonality is advantageous as it allows for the selective modification of the peptide while it is still attached to the solid support. peptide.com The stability of the Fmoc group to acidic conditions and the stability of the Boc/tBu groups to basic conditions are fundamental to the success of this strategy. chempep.com

Table 1: Orthogonal Protecting Groups in Fmoc/tBu SPPS

| Protecting Group | Protected Functionality | Removal Conditions | Stability |

| Fmoc | α-Amino group | 20% Piperidine in DMF | Stable to acid |

| Boc | Side-chain amino group (e.g., in Dbu, Lys) | 95% Trifluoroacetic acid (TFA) | Stable to base |

| tBu | Side-chain carboxyl (Asp, Glu) or hydroxyl (Ser, Thr, Tyr) groups | 95% Trifluoroacetic acid (TFA) | Stable to base |

This table summarizes the key protecting groups used in the Fmoc/tBu orthogonal strategy and their respective cleavage conditions.

Optimization of Coupling Reagent Selection for this compound Derivatives

The formation of the peptide bond between the carboxyl group of the incoming this compound and the free amino group of the resin-bound peptide is a critical step that requires activation of the carboxylic acid. iris-biotech.de The choice of coupling reagent is crucial for achieving high coupling efficiency, minimizing side reactions, and preventing racemization. bachem.com

Modern SPPS heavily relies on in-situ activating reagents, primarily aminium (formerly uronium) and phosphonium (B103445) salts. These reagents are favored for their ease of use and rapid reaction times, even with sterically hindered amino acids. They react with the protected amino acid in the presence of a tertiary base to form a variety of activated species.

Aminium salts , such as HATU, HBTU, and HCTU, are highly reactive and effective. hongtide.com However, a potential side reaction with aminium reagents is the guanidinylation of the N-terminal amino group, which can terminate the peptide chain. This is more likely to occur when the carboxyl activation is slow. researchgate.net

Phosphonium salts , like PyBOP and PyAOP, are also highly efficient coupling reagents. hongtide.com They are generally less prone to causing chain termination by guanidinylation compared to their aminium counterparts, making them a safer choice for difficult couplings or when using an excess of the reagent. researchgate.net

This compound is compatible with a wide range of common coupling reagents and additives used in SPPS. chemimpex.com The selection of a specific reagent combination often depends on the complexity of the peptide sequence and the steric hindrance of the amino acids involved.

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and TBTU are widely used and generate OBt active esters. They are effective for most standard couplings. hongtide.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most reactive coupling reagents available and is particularly useful for coupling sterically hindered amino acids. chempep.comiris-biotech.de It generates more reactive OAt esters.

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that is also very effective, especially for difficult couplings and for minimizing side reactions like guanidinylation. bachem.comresearchgate.net

DIPEA (N,N-Diisopropylethylamine) is a commonly used tertiary base required for the activation step with both aminium and phosphonium reagents. bachem.com However, care must be taken as excess base can sometimes promote racemization. chempep.com In such cases, a weaker base like collidine may be a better alternative. chempep.com

Table 2: Common Coupling Reagents for SPPS

| Reagent | Type | Activating Species | Key Features |

| HBTU | Aminium | OBt ester | Widely used, efficient for standard couplings. hongtide.com |

| HATU | Aminium | OAt ester | Highly reactive, excellent for sterically hindered couplings. chempep.comiris-biotech.de |

| PyBOP | Phosphonium | OBt ester | Efficient, less risk of guanidinylation, good for difficult couplings. bachem.comresearchgate.net |

| DIC/HOBt | Carbodiimide/Additive | OBt ester | A more traditional and cost-effective method. hongtide.com |

This interactive table allows for the comparison of different coupling reagents commonly used in the incorporation of amino acids like this compound.

Incorporating this compound into complex or sterically hindered peptide sequences can present challenges, potentially leading to incomplete reactions. gyrosproteintechnologies.com To enhance coupling efficiency in such cases, several strategies can be employed:

Use of more potent coupling reagents: Switching from standard reagents like HBTU to more powerful ones like HATU or PyBOP can significantly improve yields for difficult couplings. chempep.com

Double coupling: Repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents can help drive the reaction to completion. chempep.com

Elevated temperature: Increasing the reaction temperature can speed up the synthesis and improve purity, although this must be carefully optimized for each sequence. gyrosproteintechnologies.com Microwave-assisted SPPS has been shown to dramatically increase reaction rates and yields for sterically hindered couplings. sioc-journal.cn

Solvent choice: The choice of solvent can influence resin swelling and the solubility of reagents. iris-biotech.de While DMF is standard, using mixtures with solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can sometimes disrupt peptide aggregation and improve coupling outcomes. peptide.com

Compatibility with Common Reagents (e.g., HBTU, HATU, DIPEA, PyBOP)

Resin Compatibility and Selection for this compound Peptide Assembly

The choice of solid support is a critical parameter in SPPS, as it dictates the C-terminal functionality of the final peptide and can influence the efficiency of the synthesis. For the synthesis of peptides with a C-terminal amide, which is common for many bioactive peptides, Rink Amide or Sieber Amide resins are typically used. iris-biotech.de If a C-terminal carboxylic acid is desired, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are common choices. iris-biotech.de

Wang Resin: This resin is widely used for preparing peptides with a C-terminal acid. iris-biotech.de However, it is susceptible to diketopiperazine (DKP) formation, especially at the dipeptide stage, which can lead to cleavage of the peptide from the resin. iris-biotech.de

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile, allowing for the cleavage of the peptide under very mild acidic conditions, which keeps the acid-labile side-chain protecting groups like Boc intact. peptide.com This makes it ideal for the synthesis of protected peptide fragments. The steric bulk of the trityl linker also helps to minimize DKP formation.

Rink Amide and Sieber Amide Resins: These resins are designed to yield a C-terminal amide upon cleavage with TFA. iris-biotech.de They are a standard choice for the synthesis of many peptide therapeutics.

Hydrazine Resins: For the synthesis of peptide C-terminal thioesters, which are valuable intermediates for native chemical ligation, a 4-Fmoc-hydrazinobenzoyl resin can be employed. osti.gov The peptide is assembled using standard Fmoc chemistry, and subsequent oxidative cleavage in the presence of a thiol yields the desired thioester. osti.gov

Solution-Phase Synthetic Approaches Involving this compound

While solid-phase peptide synthesis (SPPS) is the predominant method for peptide assembly, solution-phase peptide synthesis (SolPPS) remains a valuable strategy, especially for large-scale production and the synthesis of short peptide fragments. google.comgoogle.com The use of Fmoc-protected amino acids like this compound in solution presents unique challenges, primarily related to the removal of the dibenzofulvene (DBF) byproduct generated during the Fmoc-deprotection step with a base like piperidine. google.comgoogle.com In SPPS, this byproduct is easily washed away, but in solution, it requires specific purification strategies, such as liquid-liquid extraction, to prevent side reactions with the deprotected amine. google.com

The core of solution-phase synthesis is the coupling reaction, where the carboxylic acid of an N-protected amino acid (e.g., this compound) is activated to react with the free N-terminus of a peptide chain. This activation is achieved using various coupling reagents. The choice of reagent and reaction conditions is critical to ensure high coupling efficiency and minimize side reactions like racemization. peptide.commdpi.com Common solvents for these reactions include dimethylformamide (DMF), dichloromethane (B109758) (DCM), or mixtures thereof. chempep.com

A variety of coupling reagents are available, each with different activation mechanisms and potencies. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), were among the first to be widely used. However, modern peptide synthesis often relies on more efficient and safer uronium/aminium salt-based reagents. chempep.com

Table 1: Common Coupling Reagents for Solution-Phase Peptide Synthesis

| Reagent Class | Example Reagent | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Forms a reactive O-acylisourea intermediate. Often used with additives like HOBt to suppress racemization. nih.gov |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Forms an active HOBt ester. Highly efficient and widely used in both solution and solid-phase synthesis. chempep.com |

| Uronium/Aminium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | A phosphonium salt-based reagent, highly effective but its byproduct is toxic. chempep.com |

| Uronium/Aminium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | A less toxic alternative to BOP with similar high reactivity. chempep.com |

The general procedure for a solution-phase coupling step involves dissolving the N-Fmoc protected amino acid and the C-protected peptide fragment in a suitable solvent. The coupling reagent, often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization, is then added. peptide.com An organic base, such as diisopropylethylamine (DIPEA), is typically required to facilitate the reaction. chempep.com Following the completion of the coupling, a workup procedure involving extraction and crystallization or chromatography is necessary to purify the elongated peptide before proceeding to the next deprotection and coupling cycle.

Advanced Strategies for Side-Chain Modification via Dbu Residue

The incorporation of this compound into a peptide sequence opens up a plethora of possibilities for post-synthetic modification. The orthogonally protected side chain of the Dbu residue serves as a handle for introducing a wide range of chemical moieties, enabling the synthesis of peptides with novel functions, such as cyclized, conjugated, or labeled peptides. abyntek.com

The concept of orthogonal protection is fundamental to modern peptide chemistry, allowing for the selective removal of one type of protecting group in the presence of others. biosynth.compeptide.com The Fmoc/tBu strategy is a classic example of an orthogonal system. nih.govnih.gov The Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the side-chain Boc group is stable to base but labile to acid (e.g., trifluoroacetic acid, TFA). biosynth.comepo.org

This orthogonality allows for the selective deprotection of the Dbu side chain after the full peptide backbone has been assembled. Once the peptide synthesis is complete, the N-terminal Fmoc group can be left on or removed. The peptide, still attached to the resin in SPPS or in solution, can then be treated with a mild acid. This selectively cleaves the Boc group from the Dbu side chain, exposing the γ-amino group while leaving the Nα-Fmoc group (if present), other t-butyl-based side-chain protecting groups, and the peptide-resin linkage intact. peptide.com

Table 2: Orthogonal Deprotection of Fmoc and Boc Groups

| Protecting Group | Chemical Family | Cleavage Reagent | Stability Conditions |

|---|---|---|---|

| Fmoc (on α-amine) | Fluorenylmethyloxycarbonyl | Base (e.g., 20% Piperidine in DMF) epo.orghighfine.com | Stable to acid (TFA) highfine.com |

| Boc (on Dbu side chain) | tert-Butoxycarbonyl | Acid (e.g., Trifluoroacetic Acid, TFA) peptide.comepo.org | Stable to base (Piperidine) biosynth.com |

This selective deprotection is the gateway to a multitude of side-chain modifications. The newly liberated primary amine on the Dbu side chain is nucleophilic and can be targeted with various electrophilic reagents for further functionalization.

Following the selective removal of the Boc group from the Dbu side chain, the exposed amine becomes a reactive site for sequential functionalization. This post-synthetic modification can be performed while the peptide is still on the solid support in SPPS, simplifying purification by allowing excess reagents to be washed away.

One common application is the synthesis of cyclic peptides. sb-peptide.com The side-chain amine of Dbu can be reacted with an activated carboxyl group from another residue in the peptide sequence (e.g., Asp or Glu) to form a lactam bridge, creating a head-to-side-chain cyclized peptide. sb-peptide.com This cyclization can enhance peptide stability, receptor affinity, and bioavailability.

Another major application is the conjugation of peptides to other molecules to impart specific functionalities. abyntek.com This can include the attachment of:

Fluorophores: For imaging and tracking studies.

Biotin: For affinity purification or detection using streptavidin.

Lipids: To increase membrane association and improve cell permeability.

Drug molecules: To create peptide-drug conjugates for targeted therapy.

Polyethylene (B3416737) glycol (PEG): To increase solubility and in vivo half-life.

The reaction typically involves treating the peptide (with the deprotected Dbu side chain) with an activated form of the molecule to be conjugated, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. zenodo.org

Table 3: Examples of Sequential Functionalization Reactions on Dbu Side Chain

| Reaction Type | Reagent/Moiety to be Attached | Resulting Functionality | Application |

|---|---|---|---|

| Lactam Bridge Formation | Activated side chain of Asp or Glu | Cyclic Peptide | Increased stability and constrained conformation sb-peptide.com |

| Biotinylation | Biotin-NHS ester | Biotinylated Peptide | Affinity-based detection and purification |

| Fluorescent Labeling | Fluorescein isothiocyanate (FITC) | Fluorescently Labeled Peptide | Cellular imaging, binding assays |

| Acylation | Acetic Anhydride | Acetylated Side Chain | Modify charge and hydrophobicity |

| PEGylation | Activated PEG (e.g., PEG-NHS) | PEGylated Peptide | Improved pharmacokinetics |

These advanced strategies highlight the utility of this compound as more than just a structural component, but as a key tool for creating complex and highly functionalized peptide-based molecules for a wide range of research and therapeutic applications.

Mechanistic Insights into Protecting Group Manipulations Derived from Fmoc D Dbu Boc Oh

Fluorenylmethoxycarbonyl (Fmoc) Deprotection Mechanisms

The removal of the Nα-Fmoc group is a critical repetitive step in Fmoc-based SPPS. This process is accomplished through a base-mediated elimination reaction, which must proceed efficiently and without inducing side reactions to ensure a high-quality final peptide product.

The deprotection of the Fmoc group proceeds via a base-mediated β-elimination mechanism, specifically an E1cB (Elimination, Unimolecular, conjugate Base) pathway. mdpi.comrsc.orgacs.org The process is initiated by the abstraction of the relatively acidic proton on the C9 carbon of the fluorenyl ring system by a base. springernature.comresearchgate.net This acidity is a consequence of the electron-withdrawing nature of the fluorene (B118485) moiety, which stabilizes the resulting carbanion intermediate. springernature.comtotal-synthesis.com This initial proton abstraction is the rate-determining step of the reaction. mdpi.comrsc.org Following the formation of the fluorenyl anion, a rapid β-elimination occurs, leading to the cleavage of the C-O bond and the release of the free N-terminal amine of the peptide, carbon dioxide, and the byproduct, dibenzofulvene (DBF). peptide.comchempep.com

The kinetics of this deprotection are influenced by the base used, its concentration, and the solvent. springernature.comresearchgate.net Polar solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) facilitate the reaction more effectively than nonpolar solvents. springernature.comresearchgate.net The choice of base significantly impacts the deprotection half-life (t1/2), which is a measure of the reaction speed. rsc.org

The dibenzofulvene (DBF) molecule generated during Fmoc deprotection is a highly reactive electrophile. mdpi.compeptide.com If left unquenched, it can undergo several undesirable side reactions, most notably the irreversible alkylation of the newly liberated N-terminal amine of the peptide chain. acs.orgpeptide.comnih.gov This reaction terminates the peptide elongation, leading to the formation of truncated peptide impurities that are often difficult to separate from the target peptide. acs.orgscielo.org.mx

The selection of the deprotection base is a critical parameter in SPPS, with several options available, each possessing distinct advantages and disadvantages. The ideal reagent provides rapid and complete Fmoc removal without causing deleterious side reactions.

Piperidine (B6355638) : This is the most common and standard base for Fmoc removal, typically used in a 20% solution in DMF. rsc.orgwikipedia.org It acts as both an efficient deprotecting agent and a DBF scavenger. peptide.comscholaris.ca However, its use can sometimes lead to side reactions like aspartimide formation or diketopiperazine formation. scholaris.canih.gov

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) : DBU is a much stronger, non-nucleophilic base that can remove the Fmoc group significantly faster than piperidine. peptide.comnih.gov This speed can be advantageous, especially for "difficult sequences" prone to aggregation where slower deprotection might be incomplete. peptide.com However, because DBU is non-nucleophilic, it cannot scavenge the DBF byproduct, which can then react with the unprotected amine. lookchem.com Therefore, DBU is often used in combination with a nucleophilic scavenger like piperidine or piperazine (B1678402). peptide.comlookchem.com Its high basicity can also increase the risk of racemization. mdpi.com

Piperazine : As a secondary amine, piperazine can also deprotect the Fmoc group and trap DBF. iris-biotech.de It is generally considered a milder alternative to piperidine. nih.gov While less basic and therefore slower on its own, combinations of piperazine with DBU (e.g., 5% piperazine + 2% DBU) have been shown to be faster than 20% piperidine and can reduce side reactions. rsc.orglookchem.com This combination has been reported to suppress diketopiperazine formation effectively. acs.org

Dipropylamine (DPA) : DPA has been investigated as an alternative to piperidine, showing a significant reduction in aspartimide formation, particularly in high-temperature SPPS. researchgate.net

The choice of reagent often involves a trade-off between reaction speed and the potential for side reactions. The following table summarizes a kinetic comparison of various deprotection solutions.

| Deprotection Reagent (in DMF) | Half-life (t1/2) in seconds | Reference |

|---|---|---|

| 2% Piperazine | 139 | rsc.org |

| 5% Piperazine | 50 | rsc.org |

| 5% Piperidine | ~52 | rsc.org |

| 20% Piperidine | 7 | rsc.org |

| 5% Piperazine + 0.5% DBU | 12 | rsc.org |

| 5% Piperazine + 1% DBU | 7 | rsc.org |

| 5% Piperazine + 2% DBU | 4 | rsc.org |

Role of Dibenzofulvene (DBF) Adduct Formation and Trapping

tert-Butoxycarbonyl (Boc) Protecting Group Orthogonality and Cleavage

A cornerstone of modern peptide synthesis is the concept of "orthogonality," which refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others. iris-biotech.debiosynth.com The Fmoc/Boc protection strategy, as employed in Fmoc-D-Dbu(Boc)-OH, is a classic example of an orthogonal system. nih.govbiosynth.com

The Nα-Fmoc group is base-labile, removed by reagents like piperidine as described above. iris-biotech.de In contrast, the tert-Butoxycarbonyl (Boc) group protecting the side-chain amine of the D-Dbu residue is stable to the basic conditions of Fmoc deprotection. chempep.comorganic-chemistry.org The Boc group is, however, acid-labile and is designed to be removed during the final step of the synthesis. iris-biotech.dewikipedia.org This final cleavage is typically performed using a strong acid, most commonly 95% trifluoroacetic acid (TFA), often in the presence of "scavengers" to trap the reactive tert-butyl cations that are generated. iris-biotech.dewikipedia.org

This orthogonality ensures that during the iterative cycles of peptide elongation, where the Nα-Fmoc group is repeatedly removed, the Boc group on the D-Dbu side chain remains securely in place. nih.goviris-biotech.de This prevents unwanted branching or modification at the side chain, allowing for the precise construction of the desired peptide sequence. Only after the full peptide has been assembled is the side-chain Boc group (along with other acid-labile side-chain protecting groups on other amino acids and the resin linker) cleaved to yield the final, deprotected peptide. iris-biotech.debiosynth.com

Control of Stereochemical Integrity During this compound Incorporations

Maintaining the stereochemical purity of chiral amino acids throughout the synthesis is paramount, as the biological activity of a peptide is highly dependent on its three-dimensional structure. For this compound, it is crucial to prevent the inversion of the stereocenter at the α-carbon (epimerization), which would convert the desired D-amino acid into a mixture of D- and L-isomers (racemization).

Racemization is a significant risk primarily during the amino acid activation and coupling steps of SPPS. wikipedia.orgacs.org The process generally occurs when the α-proton of a carboxy-activated amino acid is abstracted, leading to the formation of a planar enolate intermediate. mdpi.com This risk is particularly high for urethane-protected amino acids like Fmoc derivatives, which can also cyclize to form a 5(4H)-oxazolone intermediate, a species highly prone to racemization. acs.org

Several strategies are employed to minimize racemization:

Choice of Coupling Reagents : The use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in conjunction with racemization-suppressing additives is standard practice. wikipedia.orgacs.org Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the initial activated intermediate to form an active ester that is less prone to racemization than the preceding O-acylisourea or oxazolone. wikipedia.orgacs.org

Base Selection : The base used during coupling, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA), must be used judiciously. chempep.com Excessive amounts of base can promote racemization. chempep.com In some cases, using a more hindered base like collidine is recommended to reduce epimerization, especially for sensitive residues. chempep.com

Deprotection Conditions : While the coupling step is the main source of racemization, the deprotection step can also contribute, especially if harsh conditions are used. mdpi.comacs.org Prolonged exposure to strong bases like DBU may increase the risk of epimerization at the α-carbon. mdpi.com Therefore, using the mildest effective deprotection conditions and minimizing exposure time is crucial. Studies have shown, however, that the addition of DBU to a deprotection solution may not have a significant effect on the epimerization rate during the deprotection step itself. mdpi.com

For D-amino acids like D-Dbu, these precautions are just as critical as for their L-counterparts. By carefully controlling activation methods, coupling times, and the basicity of both coupling and deprotection steps, the stereochemical integrity of the incorporated this compound residue can be preserved with racemization levels typically held to less than 0.4% per cycle. acs.orgnih.gov

Table of Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(tert-butoxycarbonyl)-D-α,γ-diaminobutyric acid |

| Boc | tert-Butoxycarbonyl |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| DBF | Dibenzofulvene |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DIC | N,N'-Diisopropylcarbodiimide |

| DIPEA | N,N-Diisopropylethylamine |

| DMF | N,N-Dimethylformamide |

| DPA | Dipropylamine |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| HOBt | 1-Hydroxybenzotriazole |

| NMP | N-Methyl-2-pyrrolidone |

| OxymaPure | Ethyl 2-cyano-2-(hydroxyimino)acetate |

| Piperazine | Piperazine |

| Piperidine | Piperidine |

| TFA | Trifluoroacetic acid |

Impact of Protecting Group Choice on Chiral Stability

The stereochemical integrity of amino acids is paramount in peptide synthesis, as racemization can lead to biologically inactive or undesired peptide analogues. The choice of protecting groups for both the α-amino group and the side chain functionality plays a critical role in maintaining the chiral purity of the amino acid residue throughout the synthetic process. In the case of this compound, the Nα-Fmoc and Nγ-Boc groups are strategically chosen to minimize racemization during both coupling and deprotection steps.

The primary mechanisms of racemization during peptide synthesis are direct enolization via α-proton abstraction and the formation of a 5-membered oxazolinone (azlactone) intermediate. bachem.com Urethane-based protecting groups like Fmoc and Boc are specifically designed to suppress the oxazolinone pathway, which is a major source of racemization during the activation of the carboxyl group for peptide bond formation. bachem.comnih.gov

However, the risk of racemization persists, particularly during the base-mediated removal of the Fmoc group. mdpi.com The deprotection of Fmoc occurs via a β-elimination mechanism (E1cB) initiated by a base, such as piperidine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.compublish.csiro.au These basic conditions can also facilitate the abstraction of the α-proton of the amino acid, leading to a planar enolate intermediate and subsequent loss of stereochemical configuration upon reprotonation. mdpi.comhighfine.com The acidity of this α-proton is influenced by the amino acid's side chain. mdpi.com For this compound, the electron-donating nature of the alkyl side chain, further modified by the Boc-protected amine, generally does not render the α-proton as acidic as those in residues like cysteine or histidine, which are notoriously prone to racemization. peptide.com

The Nγ-Boc protecting group on the side chain of the D-diaminobutyric acid (Dbu) residue serves two main purposes in maintaining chiral stability. Firstly, it prevents the side-chain amine from participating in unwanted side reactions. ug.edu.plresearchgate.net Secondly, the steric bulk of the tert-butyl group may offer some degree of shielding for the α-proton, although this effect is generally considered less significant than the electronic effects. The stability of the Boc group to the basic conditions of Fmoc removal and its lability under acidic conditions (e.g., trifluoroacetic acid, TFA) ensures an orthogonal protection strategy, which is fundamental to modern solid-phase peptide synthesis (SPPS). nih.govresearchgate.net

While direct racemization data for this compound is not extensively documented, studies on other amino acids provide valuable insights into how reaction conditions affect chiral integrity. The choice of base for Fmoc deprotection and the coupling reagents are critical variables.

| Model Peptide/Residue | Condition/Reagent | Epimerization/Racemization Level (%) | Reference |

|---|---|---|---|

| Fmoc-L-His(Trt)-OH | Coupling with HATU/NMM (5 min pre-activation) | 7.8 | nih.gov |

| Fmoc-L-Cys(Trt)-OH | Coupling with DIC/Oxyma | Negligible | nih.gov |

| Resin-bound H-Gly-Cys-Phe-OH | Prolonged exposure (60 min) to 20% piperidine | 1.6 | rsc.org |

| Resin-bound H-Gly-Cys-Phe-OH | Prolonged exposure (60 min) to 5% piperazine + 2% DBU | 1.9 | rsc.org |

| Bz-Ser(tBu)-Cys(Trt)-Resin | Treatment with 20% piperidine (6 h) | 23.0 (d-Cys) | nih.gov |

| Bz-Ser(tBu)-Cys(MBom)-Resin | Treatment with 20% piperidine (6 h) | 6.0 (d-Cys) | nih.gov |

As shown in the table, the extent of racemization is highly dependent on the specific amino acid, the side-chain protecting group (e.g., Trt vs. MBom for Cys), the coupling reagents (e.g., HATU vs. DIC/Oxyma), and the conditions for Fmoc deprotection. nih.govnih.gov For instance, the use of stronger bases like DBU can accelerate Fmoc removal, which may be beneficial for difficult sequences, but prolonged exposure can increase epimerization. peptide.comrsc.org However, some studies show no significant increase in epimerization with the addition of DBU for standard deprotection times. mdpi.com The choice of a less nucleophilic base, such as 2,4,6-collidine, has been recommended to minimize racemization when there is a markedly increased risk. bachem.com Ultimately, the combination of the urethane-based Fmoc group and the robust Boc side-chain protection in this compound provides a strong defense against racemization under carefully controlled standard SPPS conditions. bachem.comnih.gov

Challenges and Mitigation Strategies in Fmoc D Dbu Boc Oh Peptide Synthesis

Prevention of Undesired Side Reactions

During solid-phase peptide synthesis (SPPS), several side reactions can occur, leading to the formation of impurities that are often difficult to separate from the target peptide. For peptides containing D-2,4-diaminobutyric acid (D-Dbu) derivatives, two of the most significant side reactions are aspartimide formation and diketopiperazine formation.

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that can occur with aspartic acid residues and their analogs, such as D-Dbu. This reaction is particularly prevalent in Fmoc-based SPPS due to the repetitive use of a basic piperidine (B6355638) solution for Fmoc group removal. The formation of an aspartimide intermediate can lead to both epimerization at the α-carbon and the formation of β-peptide bonds through nucleophilic ring-opening, resulting in a mixture of undesired peptide isomers.

Several strategies have been developed to minimize aspartimide formation:

Modification of Deprotection Conditions: The basicity of the Fmoc deprotection reagent plays a crucial role in the rate of aspartimide formation.

Using a weaker base, such as piperazine (B1678402), can help suppress this side reaction. biotage.com

The addition of acidic additives to the deprotection solution is a common and effective strategy. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) can reduce the basicity of the piperidine solution and thereby decrease the incidence of aspartimide formation. biotage.comnih.gov More recently, the addition of small amounts of organic acids, such as formic acid, to the piperidine solution has also been shown to be effective. rsc.orgresearchgate.net

While 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a highly efficient deprotection reagent, its strong basicity can promote aspartimide formation and it is generally not recommended for the synthesis of peptides containing aspartic acid or its analogs. peptide.compeptide.com

Sterically Hindered Side-Chain Protecting Groups: Employing bulky protecting groups on the side chain of the aspartic acid analog can sterically hinder the intramolecular cyclization. For aspartic acid, protecting groups like 3-methylpent-3-yl (Mpe) have demonstrated improvements over the standard tert-butyl (tBu) group. biotage.comresearchgate.net This principle can be extended to D-Dbu derivatives, where the choice of the γ-amino protecting group can influence the rate of this side reaction.

Backbone Protection: Protecting the backbone amide nitrogen of the residue preceding the D-Dbu can completely prevent aspartimide formation. The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups are commonly used for this purpose. peptide.com These protecting groups are introduced as part of a dipeptide unit, for example, as an Fmoc-Xaa-(Dmb)Gly-OH derivative. biotage.com

Table 1: Strategies to Mitigate Aspartimide Formation

| Strategy | Description | Key Considerations |

|---|---|---|

| Modified Deprotection Conditions | Using weaker bases (e.g., piperazine) or adding acidic additives (e.g., HOBt, Oxyma, formic acid) to the piperidine deprotection solution. biotage.comnih.govrsc.orgresearchgate.net | DBU should be avoided due to its strong basicity. peptide.compeptide.com |

| Sterically Hindered Protecting Groups | Utilizing bulky side-chain protecting groups to sterically hinder the cyclization reaction. biotage.comresearchgate.net | The protecting group must be sufficiently bulky yet flexible. biotage.com |

| Backbone Protection | Protecting the backbone amide nitrogen of the preceding residue with groups like Hmb or Dmb. peptide.com | Can be introduced as a dipeptide unit to improve coupling efficiency. biotage.com |

Strategies to suppress DKP formation include:

Use of Sterically Hindered Resins: Resins with bulky linkers, such as 2-chlorotrityl chloride (2-CTC) resin, can sterically hinder the cyclization reaction and thus reduce DKP formation. peptide.comnih.gov

Dipeptide Coupling: Instead of a stepwise addition of the first two amino acids, a pre-formed dipeptide can be coupled to the resin. This bypasses the vulnerable dipeptide-resin intermediate stage. peptide.com However, the availability of the required dipeptide may be limited.

Modification of Deprotection Reagents:

Replacing piperidine with alternative bases like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to minimize DKP formation. iris-biotech.de

A combination of DBU and piperazine in N-methyl-2-pyrrolidone (NMP) has also been reported to drastically reduce DKP formation compared to the standard 20% piperidine in DMF. nih.govacs.org

Alternative N-terminal Protecting Groups: Using a different N-terminal protecting group for the first amino acid, such as trityl (Trt), which can be removed under weakly acidic conditions, can also be an effective strategy. iris-biotech.de

Table 2: Strategies for Suppression of Diketopiperazine (DKP) Formation

| Strategy | Description | Key Considerations |

|---|---|---|

| Sterically Hindered Resins | Employing resins like 2-chlorotrityl chloride (2-CTC) resin to create steric hindrance. peptide.comnih.gov | The bulky linker can inhibit the intramolecular cyclization. |

| Dipeptide Coupling | Coupling a pre-formed dipeptide to the resin to bypass the dipeptide-resin intermediate. peptide.com | Availability of the specific dipeptide may be a limiting factor. |

| Modified Deprotection Reagents | Using alternative bases like TBAF or a DBU/piperazine/NMP mixture for Fmoc removal. iris-biotech.denih.govacs.org | These reagents can significantly reduce DKP formation compared to piperidine/DMF. |

| Alternative N-terminal Protecting Groups | Using protecting groups like Trityl (Trt) for the first amino acid. iris-biotech.de | Removal under mild acidic conditions avoids the base-catalyzed DKP formation. |

Peptide chain aggregation during SPPS is a sequence-dependent phenomenon that can lead to incomplete coupling and deprotection reactions, resulting in lower yields and difficult purifications. Aggregation is caused by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets. open.ac.uk

Several strategies can be employed to disrupt aggregation:

Solvent and Additive Modifications:

Switching to more polar solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) can help to disrupt hydrogen bonding. peptide.com

The use of chaotropic salts, such as NaClO₄ or KSCN, in the coupling mixture can also break up aggregates. peptide.com

Adding nonionic detergents or ethylene (B1197577) carbonate to the reaction mixture has also been shown to be effective. peptide.com

Elevated Temperature and Microwave Synthesis: Performing the coupling reactions at a higher temperature or using microwave irradiation can provide the necessary energy to overcome aggregation and enhance reaction kinetics. peptide.comrsc.org

Backbone Protection and Pseudoprolines:

The incorporation of backbone-protecting groups like Hmb or Dmb every six to seven residues can effectively disrupt the hydrogen bonding that leads to aggregation. peptide.comchempep.com

Introducing pseudoprolines, which are derivatives of serine and threonine, can break up the regular secondary structure of the peptide chain. peptide.com

Resin and Loading Considerations:

Using a resin with a lower substitution level can increase the distance between peptide chains, thereby reducing the likelihood of intermolecular aggregation. peptide.com

Employing more hydrophilic resins, such as those based on polyethylene (B3416737) glycol (PEG), can improve solvation and minimize aggregation. rsc.org

Table 3: Strategies to Address Peptide Aggregation

| Strategy | Description | Examples |

|---|---|---|

| Solvent/Additive Modification | Using solvents and additives that disrupt hydrogen bonding. peptide.com | NMP, DMSO, chaotropic salts (NaClO₄, KSCN), nonionic detergents. peptide.com |

| Elevated Temperature/Microwave | Increasing reaction temperature to overcome aggregation and improve kinetics. peptide.comrsc.org | Conventional heating or microwave-assisted synthesis. peptide.com |

| Backbone Modification | Introducing structural elements that disrupt secondary structure formation. peptide.comchempep.com | Hmb/Dmb backbone protection, pseudoprolines. peptide.com |

| Resin and Loading | Optimizing the solid support to minimize intermolecular interactions. peptide.comrsc.org | Low-substitution resins, PEG-based resins. peptide.comrsc.org |

Suppression of Diketopiperazine (DKP) Formation

Enhancing Purity and Overall Yield of Fmoc-D-Dbu(Boc)-OH-Containing Peptides

Achieving high purity and yield in the synthesis of peptides containing this compound requires careful optimization of the entire SPPS process, from the choice of reagents and reaction conditions to the final cleavage and purification steps.

Key strategies for enhancing purity and yield include:

Optimized Coupling and Deprotection:

Ensuring complete coupling at each step is critical. This can be achieved by using efficient coupling reagents like HATU or HBTU, often in combination with in situ neutralization protocols to minimize aggregation. peptide.com

For deprotection, if slow or incomplete Fmoc removal is observed, switching to a more potent reagent like DBU may be necessary, although its potential to cause side reactions must be carefully considered. peptide.commdpi.com

High-Quality Reagents: The purity of the this compound building block and all other reagents is paramount. Impurities in the starting materials can be incorporated into the growing peptide chain, leading to a complex mixture of products that are difficult to purify. nih.gov

Efficient Cleavage and Purification:

The final cleavage of the peptide from the resin and the removal of side-chain protecting groups must be performed under optimized conditions to prevent degradation of the peptide. The choice of scavengers in the cleavage cocktail is crucial to protect sensitive residues. peptide.com

High-performance liquid chromatography (HPLC) is the standard method for purifying the crude peptide. acs.org The choice of column, mobile phase, and gradient profile must be tailored to the specific properties of the peptide to achieve the desired purity.

Adaptations for Automated and High-Throughput Peptide Synthesis

The use of this compound in automated and high-throughput peptide synthesis platforms requires specific adaptations to ensure reliable and efficient production of peptides.

Protocol Optimization for Automation: Standard automated synthesis protocols may need to be modified to address the specific challenges associated with D-Dbu-containing peptides. This can include:

Implementing double coupling cycles for the D-Dbu residue or subsequent amino acids if aggregation is anticipated.

Extending deprotection times or using alternative deprotection reagents that are compatible with the automated synthesizer's fluidics. mdpi.com

Incorporating specific wash steps with solvents known to disrupt aggregation, such as NMP or a mixture containing chaotropic salts. peptide.com

Compatibility with High-Throughput Screening: For high-throughput applications, where large numbers of peptides are synthesized in parallel, robust and reliable protocols are essential. The strategies for mitigating side reactions and aggregation discussed above must be integrated into the high-throughput workflow. This may involve the use of pre-weighed amino acid cartridges and optimized, pre-programmed synthesis methods that account for the unique properties of this compound. The development of such protocols enables the rapid generation of peptide libraries for drug discovery and other research applications. chemimpex.com

Academic Research Applications of Fmoc D Dbu Boc Oh and Its Derivatives

Design and Synthesis of Complex Peptide Architectures

The primary application of Fmoc-D-Dbu(Boc)-OH lies in solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptides. chemimpex.com The Fmoc group is base-labile, typically removed by piperidine (B6355638), while the Boc group is acid-labile, cleaved by reagents like trifluoroacetic acid (TFA). csic.es This orthogonal protection scheme is fundamental to the stepwise elongation of peptide chains on a solid support, preventing unwanted side reactions and enabling the synthesis of high-purity peptides. peptide.comcsic.es

The use of this compound and other Fmoc-protected amino acids has largely become the standard in SPPS, favored over the traditional Boc-based strategy due to the milder deprotection conditions required for the Fmoc group. csic.esnih.gov This is particularly advantageous for the synthesis of long or modified peptides, including those with post-translational modifications like glycosylation or phosphorylation, where harsh acidic conditions could compromise the integrity of the molecule. nih.gov

| Property | Description |

| CAS Number | 1310680-44-4 |

| Molecular Formula | C24H28N2O6 |

| Molecular Weight | 440.5 g/mol |

| Appearance | White powder |

| Purity | ≥ 97% (HPLC) |

| Storage | 2-8 °C |

This table summarizes the key properties of this compound. chemimpex.comchemimpex.comiris-biotech.de

Peptidomimetic Design and Investigation of Backbone Modifications

This compound is instrumental in the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced stability and bioavailability. researchgate.net By incorporating this non-natural amino acid, researchers can introduce modifications to the peptide backbone, leading to novel structures with tailored functions. researchgate.net

The synthesis of peptidomimetics often involves solid-phase techniques where building blocks like this compound are sequentially added to a growing chain on a resin support. researchgate.net This approach allows for the systematic investigation of how changes in the peptide backbone affect biological activity. For instance, the introduction of D-amino acids like D-Dbu can confer resistance to enzymatic degradation, a common limitation of natural peptides.

Bioconjugation Chemistry and Targeted Molecular Construction

The unique structure of this compound facilitates its use in bioconjugation, the process of linking a peptide to another molecule, such as a drug, a fluorescent label, or a larger biomolecule. chemimpex.com The side chain of the Dbu residue, once deprotected, provides a reactive handle for such modifications. A derivative, Fmoc-D-Dbu(N3)-OH, which contains an azide (B81097) group, is particularly useful in "click chemistry" reactions. medchemexpress.com

Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the efficient and specific formation of stable triazole linkages. medchemexpress.comiris-biotech.de This enables the construction of precisely defined molecular architectures, for example, by attaching peptides to drug delivery systems or imaging agents for targeted therapies. chemimpex.comuni-muenchen.de

Application in Combinatorial Chemistry and DNA-Encoded Chemical Libraries (DECLs)

This compound and its derivatives are valuable tools in the generation of combinatorial chemical libraries, including DNA-encoded chemical libraries (DECLs). acs.orgresearchgate.net DECLs are vast collections of compounds individually tagged with a unique DNA barcode, enabling the rapid screening of billions of molecules against a biological target in a single experiment. ncl.ac.uk

The synthesis of peptide-based DECLs relies on robust and DNA-compatible chemical reactions. acs.org Fmoc-based peptide synthesis, with its mild deprotection steps, is well-suited for this purpose. researchgate.netdelivertherapeutics.com The incorporation of non-natural amino acids like D-Dbu expands the chemical diversity of these libraries, increasing the probability of identifying novel lead compounds for drug discovery. researchgate.netncl.ac.uk The development of aqueous, solution-phase Fmoc-based coupling conditions has been a key advancement in building peptide DECLs. acs.org

Contributions to Neuropeptide Synthesis and Neuroscience Research

This compound is utilized in the synthesis of neuropeptides, which are crucial signaling molecules in the nervous system. chemimpex.com The ability to create modified and more stable analogues of natural neuropeptides is essential for studying their roles in neurological functions and disorders. chemimpex.comfrontiersin.orgacs.org

For example, synthetic analogues of neuropeptides like thyrotropin-releasing hormone (TRH) have been created to investigate their effects on neurotransmitter release and their potential role in modulating appetite. The incorporation of D-amino acids can enhance the stability of these peptides, making them more suitable for in vivo studies.

Development of Novel Peptide-Based Therapeutic Candidates (focused on chemical design and synthesis)

The chemical properties of this compound make it a key component in the design and synthesis of new peptide-based therapeutic candidates. chemimpex.comchemimpex.com Its incorporation can lead to peptides with improved stability, which is a critical factor in drug development. chemimpex.com The D-configuration of the amino acid can enhance resistance to proteolysis, leading to a longer half-life in the body.

Furthermore, the ability to introduce specific modifications through the side chain allows for the fine-tuning of a peptide's pharmacological properties. researchgate.net This is exemplified in the synthesis of cyclic peptides, where the conformational constraints can lead to higher receptor affinity and selectivity. mdpi.com The synthesis of such complex structures is often enabled by the strategic use of orthogonally protected building blocks like this compound. mdpi.comunibe.ch

Analytical and Characterization Methodologies for Fmoc D Dbu Boc Oh Containing Peptides

Chromatographic Methods for Purity Assessment (e.g., RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is an indispensable tool for assessing the purity of peptides containing Fmoc-D-Dbu(Boc)-OH. chemimpex.comknepublishing.com This technique separates the target peptide from impurities based on hydrophobicity. A common setup involves a C18 column and a gradient of two solvents, typically water with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) and an organic solvent such as acetonitrile. rsc.orgumich.edu

The purity of commercial Fmoc-amino acids, including derivatives like this compound, is critical as impurities can be incorporated into the growing peptide chain. nih.gov RP-HPLC is used for quality control of these building blocks to ensure they are free from byproducts of their synthesis, such as Fmoc-β-Ala-OH or dipeptide impurities. nih.gov

During and after peptide synthesis, RP-HPLC is used to analyze the crude product. This allows for the quantification of the desired peptide and the identification of deletion sequences, which arise from incomplete coupling or deprotection steps, and other side-products. rsc.orgmdpi.com For instance, incomplete Fmoc deprotection can lead to capped sequences that are typically well-separated from the desired product in a standard HPLC gradient. chempep.com The high resolution of RP-HPLC allows for the separation of closely related species, including diastereomers that may form due to epimerization. nih.gov

Table 1: Typical RP-HPLC Conditions for Peptide Analysis

| Parameter | Condition |

| Column | C18, 3.5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

This table presents a general set of conditions; specific parameters may be optimized for individual peptides.

Spectrometric Techniques for Structural Elucidation (e.g., Mass Spectrometry)

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for peptide analysis. umich.edumdpi.com ESI-MS is often coupled with liquid chromatography (LC-MS), allowing for the mass analysis of peaks separated by HPLC. rsc.org This is particularly useful for identifying the components of a complex mixture from a crude synthesis product. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, often with less than 5 ppm error, which aids in confirming the elemental composition of the peptide. umich.edu

Tandem mass spectrometry (MS/MS) is employed to sequence the peptide. In this technique, the peptide ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern, typically a series of b- and y-ions, allows for the determination of the amino acid sequence. mdpi.com This is crucial for confirming the correct assembly of the peptide chain and for pinpointing the location of any modifications or unexpected residues. For complex structures, such as those with multiple potential conjugation sites, detailed MS/MS analysis can unambiguously determine the site of modification. mdpi.com

Spectroscopic Analysis of Protecting Group Behavior (e.g., UV monitoring of Fmoc)

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). wikipedia.orgembrapa.br Its removal is a critical step that must be complete to ensure the elongation of the peptide chain. The fluorenyl group of Fmoc has a strong UV absorbance, a property that is exploited for real-time monitoring of the deprotection reaction. wikipedia.orgpublish.csiro.au

The cleavage of the Fmoc group is typically achieved using a solution of a secondary amine, such as piperidine (B6355638), in a solvent like dimethylformamide (DMF). chempep.com This reaction releases dibenzofulvene (DBF), which can then form an adduct with the amine. chempep.comwikipedia.org Both DBF and its adduct are strong chromophores, and their appearance in the reaction solution can be monitored by UV spectroscopy, typically around 300-302 nm. rsc.orgresearchgate.net By measuring the absorbance of the solution flowing from the reactor, the progress of the deprotection can be followed quantitatively. This allows for the determination of the reaction's endpoint, ensuring complete deprotection before the next coupling step. rsc.orgchempep.com

This UV monitoring is a key feature of automated peptide synthesizers, enabling efficient and reliable synthesis cycles. nih.gov The kinetics of Fmoc deprotection can also be studied using this method, which is valuable for optimizing reaction conditions, such as the choice of base and its concentration. rsc.orgmdpi.com

Methodologies for Monitoring Reaction Progress and Byproduct Identification

Monitoring the progress of peptide synthesis and identifying byproducts are essential for producing a high-purity final product. A combination of the techniques described above, along with specific chemical tests, is used to achieve this.

During SPPS, qualitative tests like the Kaiser test or the chloranil (B122849) test can be used to check for the presence of free primary amines on the resin-bound peptide. knepublishing.com A positive test after a coupling step indicates that the reaction is incomplete, and a recoupling may be necessary. Conversely, a negative test after a deprotection step signifies that the Fmoc group has not been fully removed.

A common side reaction in Fmoc-based SPPS is the formation of aspartimide, particularly in sequences containing aspartic acid. nih.goviris-biotech.de This can lead to the formation of multiple byproducts that may be difficult to separate from the target peptide. nih.gov The use of alternative deprotection reagents, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine (B1678402), or the addition of acidic modifiers, can mitigate this issue. rsc.orgacs.org The identification and quantification of these and other byproducts, such as those arising from the reaction of the cleaved dibenzofulvene with the peptide, are crucial for optimizing the synthesis strategy. chempep.comnih.gov

Table 2: Common Byproducts in Fmoc-SPPS and their Origin

| Byproduct | Origin |

| Deletion Sequences | Incomplete coupling or deprotection |

| Aspartimide-related products | Base-catalyzed side reaction at Asp residues |

| Dibenzofulvene adducts | Reaction of the liberated amine with the Fmoc cleavage byproduct |

| Diketopiperazines | Intramolecular cyclization at the dipeptide stage |

Future Research Directions and Emerging Trends

Innovations in Orthogonal Protecting Group Chemistry for Dbu Derivatives

The essence of utilizing building blocks like Fmoc-D-Dbu(Boc)-OH lies in the concept of orthogonal protection, where one protecting group can be removed without affecting another. peptide.compeptide.com The Fmoc (9-fluorenylmethoxycarbonyl) group is labile to basic conditions, typically piperidine (B6355638), while the Boc (tert-butyloxycarbonyl) group is removed by acid. peptide.comwikipedia.org This orthogonality is crucial for selective modifications, such as side-chain cyclization or labeling. peptide.com

Future research is focused on expanding the toolbox of orthogonal protecting groups for Dbu and other amino acids. This will enable even more complex, multi-step modifications of peptides on the solid phase. For instance, the development of protecting groups that can be removed by enzymatic cleavage, photolysis, or specific metal catalysts would provide additional layers of orthogonality. This would facilitate the synthesis of highly sophisticated peptide structures with multiple, selectively addressable sites for functionalization.

Development of Greener and More Sustainable Synthetic Protocols for this compound Utilization

Solid-phase peptide synthesis (SPPS), the primary method utilizing this compound, is known for its substantial consumption of hazardous solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). digitellinc.comcsic.espublish.csiro.au This has spurred significant research into developing "greener" and more sustainable synthetic protocols.

Key areas of innovation include:

Solvent Replacement: Researchers are actively exploring more environmentally benign solvents that can effectively solubilize reagents and swell the resin support. acs.orgrsc.org Studies have investigated solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone as potential replacements for DMF. acs.org

Catalytic Deprotection: The use of catalytic amounts of strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal is a promising strategy. nih.gov This approach can significantly reduce the amount of base required compared to traditional methods using stoichiometric piperidine.

Flow Chemistry: The application of flow chemistry to SPPS offers advantages in terms of reduced reaction times and solvent usage. acs.org

These advancements aim to reduce the environmental impact of peptide synthesis, making the utilization of this compound and other building blocks more sustainable in the long term.

Computational Studies and Theoretical Modeling of this compound Reactivity and Conformation

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules in chemical reactions. For this compound, theoretical modeling can provide valuable insights into its reactivity and conformational preferences.

Density functional theory (DFT) calculations, for example, can be used to model the mechanisms of Fmoc deprotection and potential side reactions at a molecular level. acs.org By calculating the energy barriers for different reaction pathways, researchers can rationalize experimental observations and predict the outcome of reactions under various conditions. acs.org For instance, computational studies have been used to understand the selectivity of DBU in Fmoc deprotection versus side reactions like β-elimination in phosphorylated peptides. acs.orgnih.gov

Exploration of Novel Chemical Space through this compound Functionalization

"Chemical space" refers to the vast ensemble of all possible molecules. pitt.edunih.gov Exploring this space is key to discovering new drugs and materials. arxiv.orgmit.edu this compound serves as a gateway to novel chemical space by providing a scaffold for diverse functionalization.

Once the Boc protecting group is removed from the Dbu side chain, the exposed primary amine can be modified with a wide array of chemical moieties. This allows for the creation of extensive libraries of Dbu-containing peptides with diverse functionalities. Post-synthetic modification of peptides containing residues like Dbu is a powerful strategy for introducing probes, crosslinkers, or other functionalities. zenodo.org

Future research will likely focus on developing new and efficient methods for the on-resin functionalization of Dbu residues, expanding the accessible chemical space and leading to the discovery of peptides with novel properties and applications.

Advanced Mechanistic Investigations into this compound-Mediated Reactions

A deep understanding of reaction mechanisms is critical for optimizing synthetic protocols and avoiding unwanted side reactions. slideshare.net While the general mechanism of Fmoc deprotection is well-established, there are still nuances to be explored, particularly concerning the use of alternative bases like DBU and in the context of specific peptide sequences. publish.csiro.auresearchgate.net

Advanced mechanistic studies could involve:

Kinetic Analysis: Detailed kinetic studies can elucidate the factors that influence the rate of Fmoc deprotection and competing side reactions. researchgate.net

Spectroscopic Monitoring: Real-time monitoring of reactions using techniques like in-situ IR or Raman spectroscopy can provide a wealth of information about transient intermediates and reaction pathways.

Isotope Labeling Studies: The use of isotopically labeled reagents can help to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.